molecular formula C6H10N2 B569230 cis-2-Aminocyclopentanecarbonitrile CAS No. 874293-75-1

cis-2-Aminocyclopentanecarbonitrile

Cat. No.: B569230
CAS No.: 874293-75-1
M. Wt: 110.16
InChI Key: HERJCJRIDHRCKG-WDSKDSINSA-N
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Description

Cis-2-Aminocyclopentane-1-carbonitrile is a chemical compound with the formula C6H10N2 and a molecular weight of 110.16 g/mol . It is commonly used in laboratory settings .


Synthesis Analysis

The synthesis of cis-2-Aminocyclopentane-1-carbonitrile and its related compounds has been reported in scientific literature . The synthesis involves the highly stereoselective conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide .


Molecular Structure Analysis

The molecular structure of cis-2-Aminocyclopentane-1-carbonitrile is characterized by a cyclopentane ring with an amino group and a carbonitrile group attached . The InChI code for this compound is 1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2 .


Physical and Chemical Properties Analysis

Cis-2-Aminocyclopentane-1-carbonitrile is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Neuropharmacological Effects of Plant Extracts

Cistanches Herba, known for its wide range of bioactive compounds, has been studied for its neuroprotective, anti-inflammatory, and anti-oxidative effects. These properties suggest potential applications in treating neurological diseases such as Alzheimer's and Parkinson's disease (Gu, Yang, & Huang, 2016).

Metathesis Reactions in Synthesis

Metathesis reactions, including ring-closing metathesis (RCM) and cross metathesis (CM), are pivotal in synthesizing cyclic β-amino acids, indicating the importance of chemical reactions in creating functionalized molecules for drug research (Kiss, Kardos, Vass, & Fülöp, 2018).

Inflammatory Processes in Acne

The role of inflammation in acne and the therapeutic approach with specific compounds, such as retinoids, provides a glimpse into the complexity of dermatological treatments and the biochemical processes involved (Zouboulis, 2001).

Environmental Applications of Ionic Liquids

Ionic liquids are explored for carbon dioxide conversion, showcasing the environmental and catalytic applications of chemical compounds in addressing global challenges such as greenhouse gas emissions (Zhang et al., 2023).

Safety and Hazards

The safety data sheet for cis-2-Aminocyclopentane-1-carbonitrile indicates that it is a hazardous compound . It is harmful if swallowed and may cause damage to the respiratory system if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid release into the environment .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJCJRIDHRCKG-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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